

Application Notes and Protocols for Intracerebroventricular Injection of L-803087

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Compound of Interest

Compound Name: L-803087

Cat. No.: B1237454

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and intracerebroventricular (ICV) administration of **L-803087**, a potent and selective somatostatin sst4 receptor agonist. The protocols outlined below are based on established scientific literature and best practices for in-vivo rodent studies.

Introduction to L-803087

L-803087 is a high-affinity agonist for the somatostatin receptor subtype 4 (sst4), with a K_i value of 0.7 nM for the human sst4 receptor. Its selectivity for sst4 is significantly higher (>280-fold) compared to other somatostatin receptor subtypes. **L-803087** has been utilized in neuroscience research to investigate the role of the sst4 receptor in various physiological processes, including learning, memory, and neuronal excitability. Due to its targeted action, **L-803087** is a valuable tool for studying the therapeutic potential of sst4 agonism in neurological and psychiatric disorders.

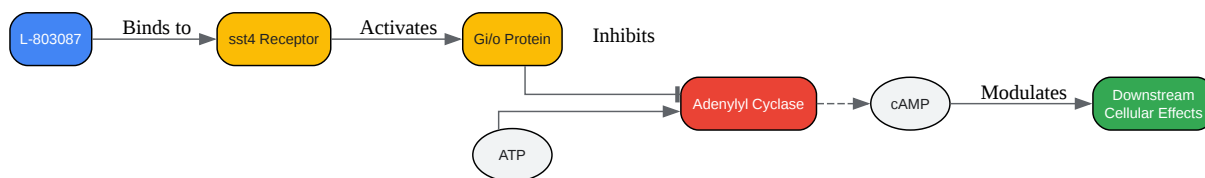
Properties of L-803087

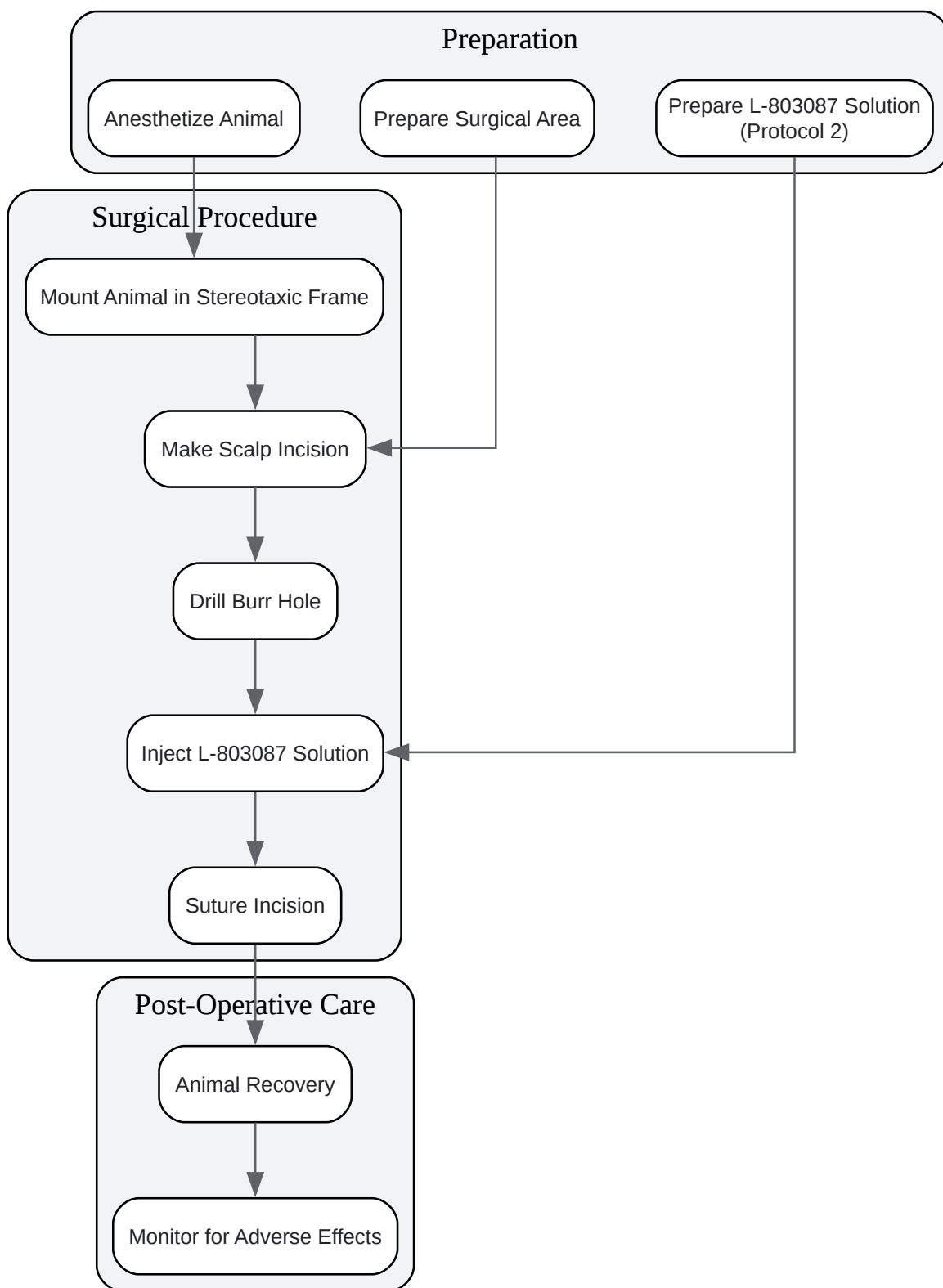
A summary of the key properties of **L-803087** is provided in the table below.

Property	Value
IUPAC Name	N-[(1S)-1-(aminocarbonyl)-2-phenylethyl]-1-[(4,5-dihydro-1H-imidazol-2-yl)amino]-L-prolinamide
Molecular Formula	C25H29F2N5O3
Molecular Weight	485.53 g/mol
Receptor Binding Profile	Ki for human sst4 = 0.7 nM
Ki for human sst1 = 199 nM	
Ki for human sst2 = 4720 nM	
Ki for human sst3 = 1280 nM	
Ki for human sst5 = 3880 nM	
Storage	Store at -20°C

Signaling Pathway of L-803087

L-803087 exerts its effects by activating the sst4 receptor, a G-protein coupled receptor (GPCR). The sst4 receptor is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes.





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